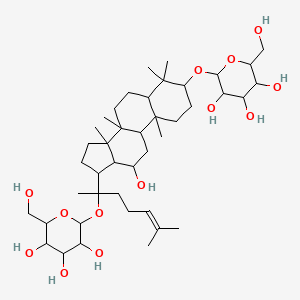
ginsenoside F2
Vue d'ensemble
Description
Le ginsenoside F2 est un ginsenoside mineur dérivé de la plante Panax ginseng. Les ginsenosides sont les principaux composants actifs du ginseng, connus pour leur large éventail d'effets pharmacologiques, notamment leurs activités anticancéreuses, anti-inflammatoires et neuroprotectrices . Le this compound, en particulier, a retenu l'attention pour ses puissantes activités biologiques et ses applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive ginsenosides.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mécanisme D'action
Target of Action
Ginsenoside F2, a metabolite of Ginsenoside Rb1 , primarily targets the gut microbiota and the SGLT1 gene . It has been shown to have beneficial metabolic effects on obesity and its complications by allowing for the correction of gut microbiota dysbiosis and regulating the secretion of related endogenous metabolites . It also regulates SGLT1 gene expression to effectively reduce intestinal glucose uptake .
Mode of Action
This compound interacts with its targets by modulating the composition of gut microbiota, improving the metabolism of intestinal endogenous substances, and alleviating the level of inflammation . It also inhibits SGLT1 , which is involved in glucose absorption in the intestine. Furthermore, it has been found to induce apoptosis in breast cancer stem cells by activating the intrinsic apoptotic pathway and mitochondrial dysfunction .
Biochemical Pathways
This compound is involved in various biochemical pathways. It improves glucose metabolism disorders by reducing cellular oxidative stress in insulin-resistant HepG2 cells via MAPK signaling, participating in the PI3K/AKT/GSK-3β signaling pathway, promoting glycogen synthesis, and inhibiting gluconeogenesis . It also hydrolyzes ginsenoside Rb1 through the following pathways: Rb1 → gypenoside XVII → F2, or Rb1 → Rd → F2 .
Pharmacokinetics
The pharmacokinetics of ginsenosides, including F2, significantly differ between species of experimental animals . Ginsenosides Rg3, Rk1, Rg5, F2, and compound K showed a higher Cmax, AUC(0–t), and AUC(0–∞) and shorter Tmax (for compound K) than those in the red ginseng group . This suggests that bioconverted red ginseng may lead to a higher absorption rate of bioactive ginsenosides, including F2 .
Result of Action
This compound has been shown to have various molecular and cellular effects. It has anti-cancer and antioxidant effects , improves dementia and atopic dermatitis , and protects HEK-293 cells against H_2O_2-induced oxidative stress through reducing intracellular ROS and MDA, as well as activating the Nrf2/Keap1 signaling pathway and antioxidant enzymes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, handling in a well-ventilated place is recommended to prevent fire caused by electrostatic discharge steam . Moreover, the choice of animal model should be the subject of careful consideration when exploring the pharmacology of red ginseng extract with specific focus on the plasma profile of an individual ginsenoside .
Analyse Biochimique
Biochemical Properties
Ginsenoside F2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced from Ginsenoside Rb1 through the hydrolytic metabolic reactions carried out by β-glucosidase of rat intestinal bacteria . The nature of these interactions is primarily enzymatic, where this compound is the product of the reaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is produced when Ginsenoside Rb1 is hydrolyzed by β-glucosidase .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound is produced from Ginsenoside Rb1 through the action of β-glucosidase .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound is found throughout the Panax ginseng species, particularly in its root .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le ginsenoside F2 peut être synthétisé par biotransformation de ginsenosides majeurs tels que le ginsenoside Rd. Ce processus implique l'utilisation d'enzymes glycosidases spécifiques qui catalysent la déglycosylation du ginsenoside Rd pour produire le this compound . Les enzymes peuvent être extraites de micro-organismes tels que Bifidobacterium breve .
Méthodes de production industrielle
La production industrielle de this compound implique souvent des techniques de fermentation microbienne. Par exemple, l'utilisation de souches modifiées de Saccharomyces cerevisiae a été explorée pour la production à grande échelle de this compound . Ces souches sont génétiquement modifiées pour exprimer les enzymes clés impliquées dans la voie de biosynthèse du this compound, ce qui permet une production efficace et évolutive .
Analyse Des Réactions Chimiques
Types de réactions
Le ginsenoside F2 subit diverses réactions chimiques, notamment l'oxydation, l'hydrolyse et la glycosylation . Ces réactions sont cruciales pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants
Oxydation : Implique généralement l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.
Hydrolyse : L'hydrolyse acide ou enzymatique peut être utilisée pour rompre les liaisons glycosidiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers ginsenosides mineurs présentant des propriétés pharmacologiques améliorées. Par exemple, l'oxydation du this compound peut conduire à la formation du composé K du ginsenoside, qui a montré une activité anticancéreuse significative .
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour la synthèse d'autres ginsenosides bioactifs.
Biologie : Investigations sur son rôle dans la modulation des processus cellulaires et des voies de signalisation.
Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires. Il module diverses voies de signalisation, notamment les voies PI3K/Akt et MAPK, qui sont impliquées dans la prolifération cellulaire, l'apoptose et l'inflammation . De plus, le this compound interagit avec les récepteurs stéroïdiens, ce qui renforce ses activités anticancéreuses et anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Ginsenoside Rd : Un ginsenoside majeur qui peut être converti en ginsenoside F2 par déglycosylation enzymatique.
Ginsenoside Rg3 : Un autre ginsenoside mineur ayant des propriétés anticancéreuses similaires.
Ginsenoside Rh2 : Connu pour ses puissants effets anticancéreux et anti-inflammatoires.
Unicité
Le this compound est unique en raison de son motif de glycosylation spécifique, qui améliore sa biodisponibilité et son activité pharmacologique par rapport aux autres ginsenosides . Sa capacité à moduler plusieurs voies de signalisation et à interagir avec diverses cibles moléculaires en fait un candidat prometteur pour des applications thérapeutiques.
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIROVJVGRGSPO-JBVRGBGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432763 | |
| Record name | ginsenoside F2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62025-49-4 | |
| Record name | Ginsenoside F2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62025-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ginsenoside F2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary molecular targets of ginsenoside F2?
A1: Research suggests that F2 interacts with various molecular targets, including:
- Peroxisome proliferator-activated receptor gamma (PPARγ): F2 exhibits binding affinity to PPARγ [], a key transcription factor involved in adipocyte differentiation and lipid metabolism.
- AMP-activated protein kinase (AMPK): F2 has been shown to activate the AMPK pathway [], which plays a crucial role in regulating energy homeostasis and lipid metabolism.
- Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway: F2 activates the Nrf2/Keap1 pathway [, , ], leading to the upregulation of antioxidant enzymes and protection against oxidative stress.
Q2: How does F2's interaction with these targets translate into its observed effects?
A2: F2's binding to PPARγ inhibits adipocyte differentiation and reduces lipid accumulation [], contributing to its anti-obesity effects. The activation of AMPK by F2 further suppresses adipogenesis and promotes energy expenditure []. Additionally, by activating the Nrf2/Keap1 pathway, F2 enhances the expression of antioxidant enzymes like SOD and GSH-Px, thereby protecting cells against oxidative damage [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.
Q4: What spectroscopic data is available for the structural elucidation of F2?
A4: Structural characterization of F2 typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , ]. These techniques provide information on the compound's structure, functional groups, and molecular weight.
Q5: How is F2 typically produced using enzymatic biotransformation?
A5: Several studies highlight the use of enzymes like β-glucosidase from various microbial sources for the biotransformation of major ginsenosides like Rb1 and Rd into F2 [, , , , , , , , , , , , ]. These biotransformation processes often involve optimizing conditions like temperature, pH, and substrate concentration to enhance F2 yield.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


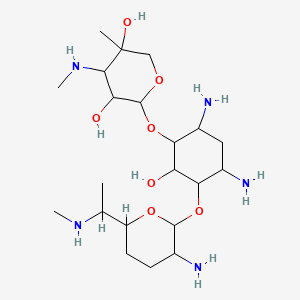
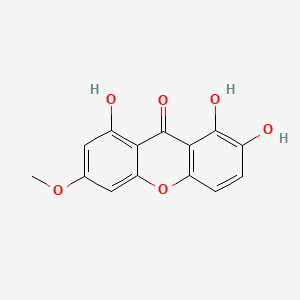
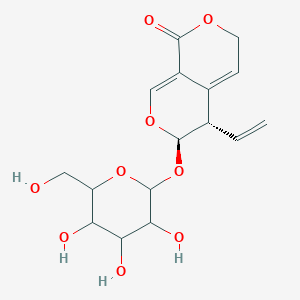
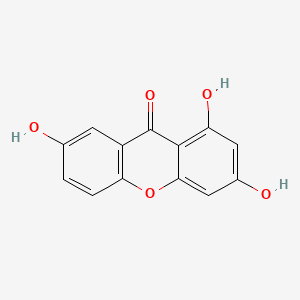
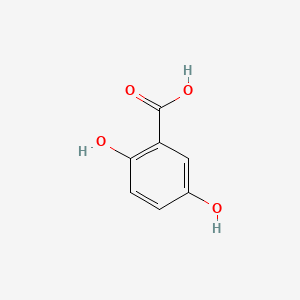

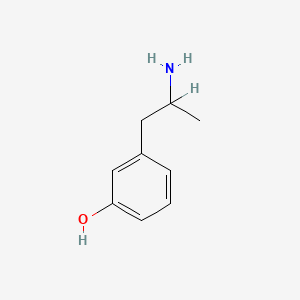
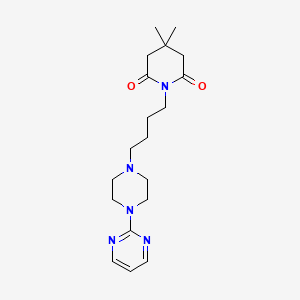
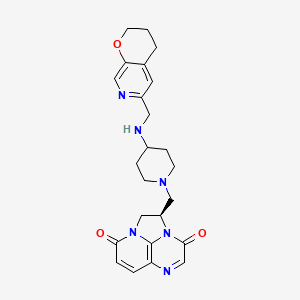
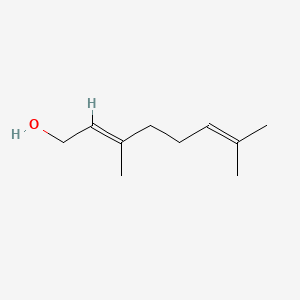
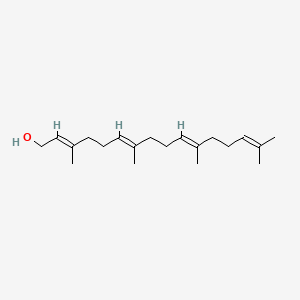
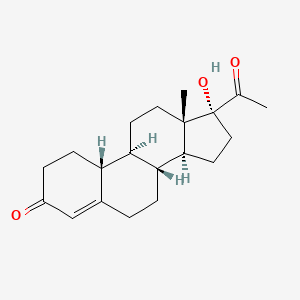

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)
